![molecular formula C15H13N5O3S B6503612 N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396815-91-0](/img/structure/B6503612.png)
N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide
Description
This compound features a pyrazine-2-carboxamide core linked to a 1,3-oxazole ring substituted with a carbamoyl group attached to a 2-(thiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-13(18-4-3-10-2-1-7-24-10)12-9-23-15(19-12)20-14(22)11-8-16-5-6-17-11/h1-2,5-9H,3-4H2,(H,18,21)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUGEJBYLZEFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Oxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as an α-halo ketone with an amide.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction using 2-thiopheneethylamine.
Formation of the Pyrazine Ring: The pyrazine ring is often synthesized through a condensation reaction involving diamines and dicarbonyl compounds.
Final Coupling: The final step involves coupling the oxazole and pyrazine intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Amines from nitro groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. The presence of multiple heterocycles makes it a candidate for binding to various biological targets, potentially leading to the discovery of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial, anticancer, or anti-inflammatory properties. The combination of oxazole, pyrazine, and thiophene rings is known to impart significant biological activity.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(thiophen-2-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole and pyrazine rings could facilitate binding to nucleic acids or proteins, while the thiophene moiety might enhance membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide
- Structure : Replaces the oxazole with a thiazole ring and substitutes the thiophen-2-yl group with a pyridinyl moiety.
- Key Differences :
- Thiazole (sulfur and nitrogen) vs. oxazole (oxygen and nitrogen) alters electronic properties; thiazole is more polarizable.
- Pyridinyl substituent may enhance water solubility compared to thiophene.
- Biological Relevance : Thiazole derivatives are often associated with antimicrobial and kinase inhibitory activities, though specific data for this compound are unavailable .
b) 7-Methyl-8-oxo-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
- Structure : Features a tetrahydroimidazo-pyrazine core instead of oxazole-pyrazine.
- Retains the 2-(thiophen-2-yl)ethyl group, suggesting shared targeting of thiophene-interacting receptors.
- Synthesis : Similar coupling reagents (e.g., EDCI·HCl, HOBt) are used, indicating comparable synthetic routes .
Substituent Modifications
a) N-{[(4-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Structure : Replaces the oxazole-pyrazine core with a thiophene-pyrrole system and introduces a 4-chlorophenyl group.
- Pyrrole-thiophene system may target different enzymes (e.g., cyclooxygenases) compared to the oxazole-pyrazine scaffold.
- Activity: Thiophene-carboxamide derivatives are noted for antiviral and anticancer properties .
b) 4-{2-[Benzyl(methyl)carbamoyl]-4-[(thiophene-2-carbonyl)amino]phenyl}-N-(4-methoxyphenyl)piperazine-1-carboxamide
- Structure : Incorporates a piperazine ring and additional thiophene carbonyl group.
- Key Differences :
- Piperazine enhances solubility and may confer CNS activity.
- Dual thiophene moieties could amplify hydrophobic interactions in target binding pockets.
- Synthesis : Multi-step coupling reactions mirror the complexity of the target compound’s synthesis .
Functional Group Comparisons
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